1-(2-Iodothiophen-3-yl)ethanone
Description
1-(2-Iodothiophen-3-yl)ethanone is an organoiodine compound featuring a thiophene ring substituted with an iodine atom at position 2 and an acetyl group (ethanone) at position 2. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and as a precursor for pharmaceuticals or agrochemicals .
Properties
CAS No. |
1956371-36-0 |
|---|---|
Molecular Formula |
C6H5IOS |
Molecular Weight |
252.07 g/mol |
IUPAC Name |
1-(2-iodothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H5IOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,1H3 |
InChI Key |
YPNOPDDHSUQQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodothiophen-3-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of thiophene derivatives. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product .
Industrial Production Methods: Industrial production of 1-(2-Iodothiophen-3-yl)ethanone may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodothiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(2-Iodothiophen-3-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Iodothiophen-3-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and ethanone group facilitate binding to enzymes and receptors, influencing various biochemical pathways. For instance, its potential anti-inflammatory activity may involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(2-Iodothiophen-3-yl)ethanone, highlighting differences in substituents, aromatic systems, and physicochemical properties:
Structural and Electronic Differences
- Aromatic System: Thiophene-based analogs (e.g., 1-(4-Iodothiophen-2-yl)ethanone) exhibit enhanced π-electron delocalization compared to phenyl derivatives, influencing reactivity in cross-coupling reactions .
- Substituent Effects: Iodo vs. Chloro: The iodine atom in 1-(2-Iodothiophen-3-yl)ethanone provides superior leaving-group ability compared to chloro analogs (e.g., 1-(2-Chlorophenyl)ethanone), facilitating nucleophilic aromatic substitution .
Physicochemical Properties
- Melting Points: Phenyl derivatives with polar substituents (e.g., 1-(2,4-Dihydroxy-3-iodophenyl)ethanone) exhibit higher melting points (153–156°C) due to hydrogen bonding, whereas thiophene analogs likely have lower melting points .
- Solubility: Thiophene-based compounds generally show better solubility in nonpolar solvents compared to hydroxylated phenyl derivatives .
Research Findings and Gaps
- Safety Data: Limited toxicological data exist for iodinated ethanones, necessitating caution in handling .
- Spectroscopic Characterization: NIST databases provide detailed gas-phase IR and mass spectra for phenyl-iodo ethanones but lack data on thiophene derivatives .
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